
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one, also known as CP-945,598, is a chemical compound that has been of significant interest in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
科学的研究の応用
Protoporphyrinogen Oxidase Inhibition
One of the critical areas of research involving oxadiazole derivatives like the specified compound is their role as protoporphyrinogen oxidase inhibitors. Protoporphyrinogen oxidase is a vital enzyme in the biosynthesis pathway of heme, chlorophyll, and vitamin B12. The inhibition of this enzyme by compounds such as oxadiazon, a molecule with an oxadiazole ring, underscores the potential of these compounds in the development of herbicides and antimicrobial agents. Such research could pave the way for new strategies in plant protection and disease management (Matringe et al., 1989).
Crystal Structure and Polymorphism
The study of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole highlights the significance of crystal structure analysis and polymorphism in the development of pharmaceuticals. Understanding the polymorphic forms of these compounds is crucial for predicting their behavior in various solvents, which directly impacts their solubility, stability, and bioavailability. Such studies are fundamental in the drug development process, ensuring that the most therapeutically effective and stable form of a drug is identified and utilized (Shishkina et al., 2021).
Anticancer Activity and Apoptosis Induction
Research into oxadiazole derivatives has also extended into the field of oncology, where compounds exhibiting a similar structural framework have been identified as potential anticancer agents. For instance, studies have shown that specific oxadiazole derivatives can induce apoptosis in cancer cells, representing a promising avenue for the development of new anticancer therapies. The identification of molecular targets such as TIP47, an IGF II receptor-binding protein, further illustrates the potential of these compounds in targeted cancer therapy (Zhang et al., 2005).
Antimicrobial Activities
The antimicrobial properties of 1,2,4-triazoles and oxadiazoles derived from isonicotinic acid hydrazide underline another critical area of application. Such compounds have been evaluated for their antimicrobial activity, demonstrating effectiveness against various pathogens. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance, highlighting the importance of structural diversity in the development of pharmaceuticals (Bayrak et al., 2009).
特性
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-5-2-3-6-14(12)11-21-10-4-7-15(18(21)22)17-19-16(20-23-17)13-8-9-13/h2-7,10,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKBCIZBBCYMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2931030.png)
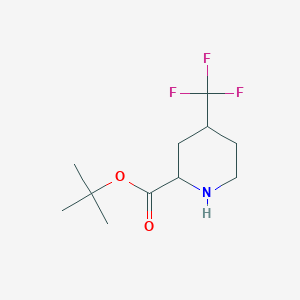
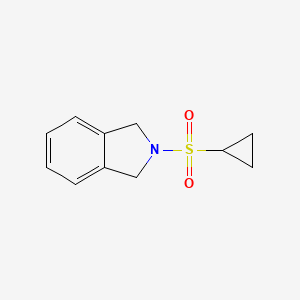
![N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2931034.png)
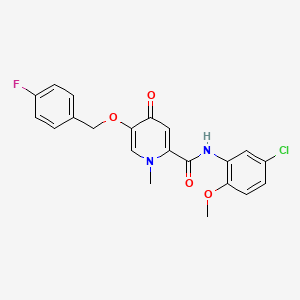
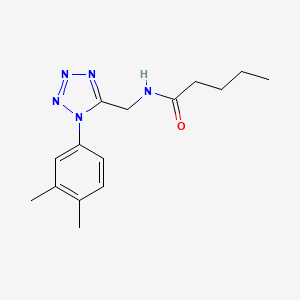
![4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2931042.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea](/img/structure/B2931044.png)
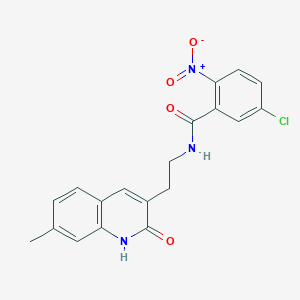

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931048.png)
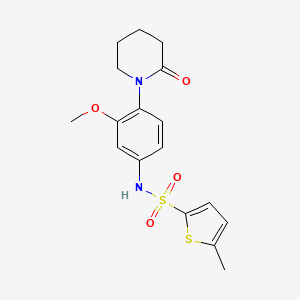
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)